molecular formula C11H7FN2O B8801910 4-(5-Fluoropyrimidin-2-YL)benzaldehyde CAS No. 545424-37-1

4-(5-Fluoropyrimidin-2-YL)benzaldehyde

Cat. No.: B8801910
CAS No.: 545424-37-1
M. Wt: 202.18 g/mol
InChI Key: HUYGPCBAZFFELO-UHFFFAOYSA-N
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Description

4-(5-Fluoropyrimidin-2-YL)benzaldehyde is a benzaldehyde derivative substituted at the para position with a 5-fluoropyrimidin-2-yl group. The pyrimidine ring, a six-membered aromatic heterocycle containing two nitrogen atoms, is fluorinated at the 5-position, introducing electron-withdrawing properties. This structural feature distinguishes it from other benzaldehyde derivatives, as fluorine substitution can significantly alter reactivity, solubility, and biological interactions.

Properties

CAS No.

545424-37-1

Molecular Formula

C11H7FN2O

Molecular Weight

202.18 g/mol

IUPAC Name

4-(5-fluoropyrimidin-2-yl)benzaldehyde

InChI

InChI=1S/C11H7FN2O/c12-10-5-13-11(14-6-10)9-3-1-8(7-15)2-4-9/h1-7H

InChI Key

HUYGPCBAZFFELO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=O)C2=NC=C(C=N2)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4-(5-Fluoropyrimidin-2-YL)benzaldehyde with structurally related benzaldehyde derivatives, focusing on substituent effects, synthetic utility, and biological activity.

Substituent Effects on Reactivity and Electronic Properties

  • 5-Fluoropyrimidin-2-yl group: The fluorine atom at the 5-position of the pyrimidine ring imparts strong electron-withdrawing effects, reducing electron density on the benzaldehyde ring. This can influence reaction kinetics in nucleophilic additions or condensations, such as Knoevenagel or aldol reactions.
  • 4-(N,N-Dimethylamino)benzaldehyde (7a): The dimethylamino group is electron-donating, increasing electron density on the benzaldehyde ring. This enhances reactivity in electrophilic substitutions and stabilizes cationic intermediates, as seen in the synthesis of indolo-thiopyrylium derivatives with 78% yields .
  • 4-(N,N-Diethylamino)benzaldehyde (7b): Similar to 7a but with bulkier diethylamino groups, which may hinder steric access in reactions. Despite this, yields remain high (e.g., 75–80% in cyanine synthesis) .

Physicochemical Properties

Property This compound 4-(N,N-Dimethylamino)benzaldehyde 4DCh (Compound III)
LogP (predicted) ~2.1 (moderate lipophilicity) ~1.5 (lower due to polar amino group) ~1.8 (balanced by hydrazone)
Solubility Low in water, moderate in DMSO High in polar solvents Moderate in ethanol
Electron Effect Strongly electron-withdrawing Electron-donating Electron-donating

Key Research Findings

  • Synthetic Flexibility: Amino-substituted benzaldehydes (e.g., 7a, 7b) achieve high yields (75–80%) in heterocyclic syntheses due to favorable electronic and steric profiles .
  • Biological Relevance: Electron-donating groups (e.g., dimethylamino) enhance receptor binding in pharmacological models, while fluorinated groups may optimize pharmacokinetics .
  • Computational Gaps: No structural or docking data for this compound is provided in the evidence. Tools like AutoDock Vina could predict its binding modes in drug design .

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